Chloroethane-1,1-d2
Overview
Description
Chloroethane-1,1-d2, also known as ethyl-1,1-d2 chloride, is a deuterated derivative of chloroethane. It is a colorless, flammable gas or liquid with a faintly sweet odor. The compound has the molecular formula CH3CD2Cl and a molecular weight of 66.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at the 1,1 positions, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethane-1,1-d2 can be synthesized through the deuteration of chloroethane. One common method involves the reaction of ethyl chloride with deuterium gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which undergoes electrolysis to produce deuterium gas .
Chemical Reactions Analysis
Types of Reactions: Chloroethane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated ethene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium hydroxide in an alcoholic solvent like propan-1-ol.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products:
Substitution: Deuterated ethanol (CH3CD2OH)
Elimination: Deuterated ethene (CH2=CD2)
Scientific Research Applications
Chloroethane-1,1-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of chloroethane-1,1-d2 in chemical reactions involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to slower reaction rates for bond-breaking processes involving deuterium . In nucleophilic substitution reactions, the deuterium atoms influence the transition state, resulting in different reaction rates compared to non-deuterated analogs .
Comparison with Similar Compounds
Chloroethane (CH3CH2Cl): The non-deuterated analog of chloroethane-1,1-d2.
Chloroethane-2-13C (CH3CH2Cl with 13C at the 2 position): A carbon-13 labeled analog.
Iodoethane-1,1-d2 (CH3CD2I): A deuterated analog with iodine instead of chlorine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which significantly alter its chemical and physical properties. The increased mass of deuterium compared to hydrogen leads to differences in reaction kinetics and stability, making it a valuable tool in scientific research for studying isotope effects and reaction mechanisms .
Properties
IUPAC Name |
1-chloro-1,1-dideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584357 | |
Record name | Chloro(1,1-~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-86-6 | |
Record name | Ethane-1,1-d2, 1-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(1,1-~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3652-86-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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